

# Fmoc-Gly-OSu: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fmoc-gly-osu*

CAS No.: 113484-74-5

Cat. No.: B557580

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This technical guide provides an in-depth overview of Fmoc-glycine N-hydroxysuccinimide ester (**Fmoc-Gly-OSu**), a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, core applications, and detailed experimental protocols.

## Core Compound Specifications

**Fmoc-Gly-OSu** is an N-terminally protected glycine amino acid activated as an N-hydroxysuccinimide (NHS) ester. This activation renders it highly reactive towards primary amines, making it a valuable building block in peptide synthesis and bioconjugation.

Property	Value	Citations
CAS Number	113484-74-5	[1]
Molecular Weight	394.38 g/mol	[1]
Molecular Formula	C <sub>21</sub> H <sub>18</sub> N <sub>2</sub> O <sub>6</sub>	[1]
Alternate Names	Fmoc-glycine N-hydroxysuccinimide ester	[1]
Purity	Typically ≥95%	[1]

## Applications in Research and Drug Development

**Fmoc-Gly-OSu** is primarily utilized in two key areas:

- **Solid-Phase Peptide Synthesis (SPPS):** As an Fmoc-protected amino acid, it serves as a fundamental building block in the stepwise synthesis of peptides. The Fmoc group provides a base-labile protecting group for the alpha-amine, allowing for controlled peptide chain elongation.[2][3]
- **Bioconjugation and Linker Chemistry:** The NHS ester of **Fmoc-Gly-OSu** reacts efficiently with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[4] This makes it an effective tool for conjugating glycine linkers to proteins, antibodies, and other biomolecules. Glycine linkers are often incorporated in antibody-drug conjugates (ADCs) to connect the antibody to the cytotoxic payload, influencing the stability and release of the drug.[5][6]

## Experimental Protocols

### General Protocol for Conjugation of Fmoc-Gly-OSu to a Primary Amine

This protocol describes a general method for conjugating **Fmoc-Gly-OSu** to a protein or other molecule containing an accessible primary amine.

Materials:

- **Fmoc-Gly-OSu**
- Protein or amine-containing molecule of interest
- Conjugation Buffer: Phosphate, borate, or carbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[4]
- Anhydrous DMSO or DMF
- Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
- Purification system (e.g., size-exclusion chromatography)

#### Procedure:

- Prepare a stock solution of **Fmoc-Gly-OSu** (e.g., 10 mM) in anhydrous DMSO or DMF.
- Dissolve the protein or amine-containing molecule in the conjugation buffer to a concentration of 2-5 mg/mL.
- Add the **Fmoc-Gly-OSu** stock solution to the protein solution while gently stirring. The molar ratio of **Fmoc-Gly-OSu** to the protein should be optimized, but a starting point of 10:1 to 20:1 is common.
- Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[4]
- (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
- Purify the conjugate to remove unreacted **Fmoc-Gly-OSu** and byproducts using a suitable method such as size-exclusion chromatography.

## Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acids

This section outlines the iterative cycle of solid-phase peptide synthesis employing Fmoc-protected amino acids like **Fmoc-Gly-OSu** (after its initial coupling to the resin or a preceding

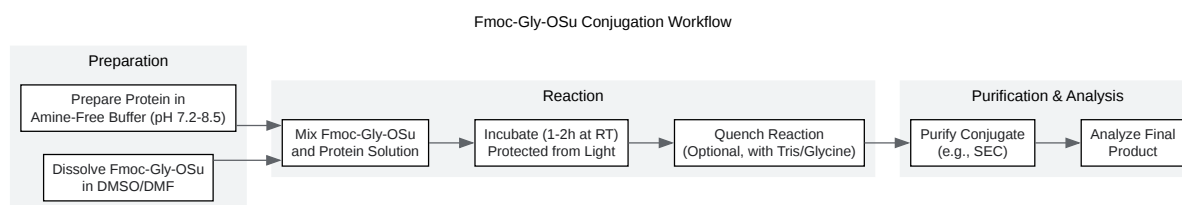
amino acid).

#### Key Steps in One SPPS Cycle:

- Deprotection: The Fmoc group from the N-terminus of the growing peptide chain attached to the solid support is removed using a mild base, typically a solution of 20% piperidine in DMF. [7]
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc byproduct.
- Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, which can be formed from **Fmoc-Gly-OSu** in situ or used directly) is activated and coupled to the newly freed N-terminus of the peptide chain. Common coupling reagents include HBTU or HATU in the presence of a base like DIEA. [7]
- Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

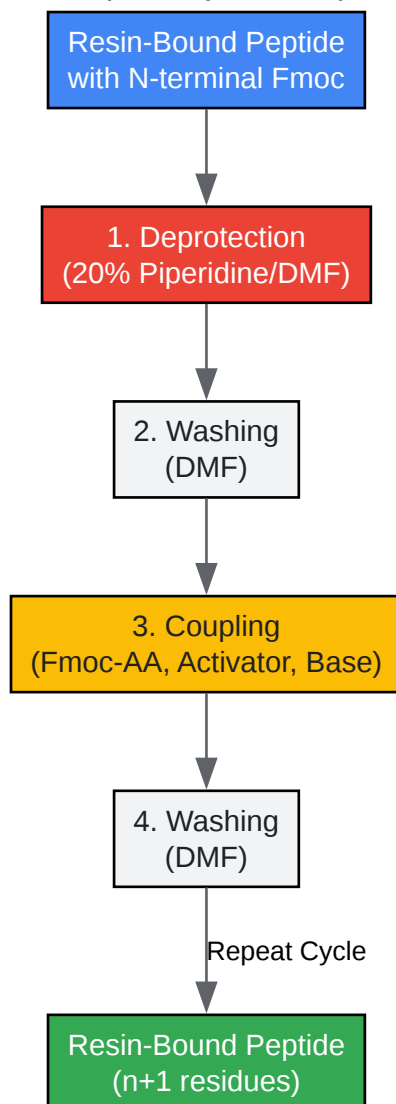
## Visualizing Workflows and Pathways



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Caption: Workflow for conjugating **Fmoc-Gly-OSu** to a protein.

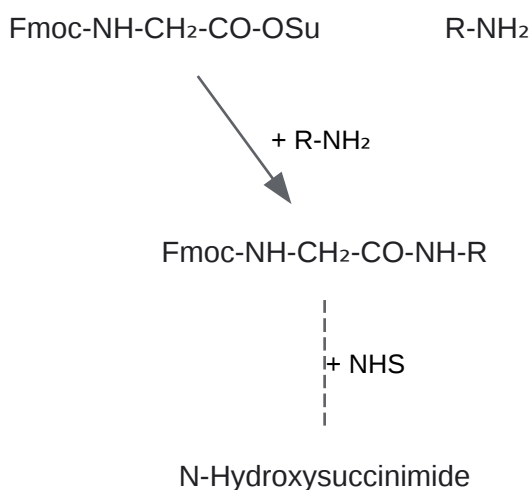
## Solid-Phase Peptide Synthesis (SPPS) Cycle



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Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

## Fmoc-Gly-OSu Reaction with Primary Amine



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Caption: Reaction of **Fmoc-Gly-OSu** with a primary amine.

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